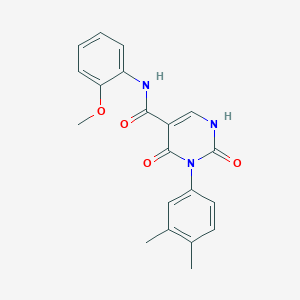

3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound, also known by its systematic name Diethylhexyl Butamido Triazone , is a synthetic organic molecule.

- Its chemical formula is C44H59N7O5 , and it has a molecular weight of approximately 765.98 g/mol.

- Diethylhexyl Butamido Triazone is commonly used as a UV absorber in sunscreens and other cosmetic products due to its ability to protect the skin from harmful UV radiation.

Métodos De Preparación

- Synthetic Routes : Diethylhexyl Butamido Triazone can be synthesized through various routes. One common method involves the reaction of phenyl isocyanate with 3,4-dimethoxybenzoyl chloride followed by subsequent reactions to form the triazine ring.

- Reaction Conditions : The specific conditions depend on the synthetic route chosen, but typically involve refluxing the reactants in suitable solvents.

- Industrial Production : Diethylhexyl Butamido Triazone is industrially produced using large-scale synthesis methods. Manufacturers optimize the process for efficiency and yield.

Análisis De Reacciones Químicas

- Reactions : Diethylhexyl Butamido Triazone is relatively stable and does not readily undergo chemical reactions under normal conditions.

- Common Reagents : No specific reagents are commonly used for its reactions.

- Major Products : Since it is primarily used as a UV absorber, its stability is a desirable property. It does not form significant by-products under UV exposure.

Aplicaciones Científicas De Investigación

- Cosmetics and Sunscreens : Diethylhexyl Butamido Triazone is a key ingredient in sunscreens and other UV-protective cosmetics.

- Photoprotection : It effectively absorbs UVB and UVA radiation, preventing skin damage and reducing the risk of skin cancer.

- Photostability : Researchers study its photostability and compatibility with other sunscreen ingredients.

- Biomedical Research : Some studies explore its potential applications beyond sunscreens.

Mecanismo De Acción

- Diethylhexyl Butamido Triazone absorbs UV radiation, preventing it from reaching deeper skin layers.

- It acts as a photostabilizer , enhancing the stability of other UV filters in sunscreen formulations.

- The compound’s mechanism involves electronic transitions and energy dissipation.

Comparación Con Compuestos Similares

- Similar Compounds : Other UV absorbers include avobenzone , octocrylene , and octinoxate .

- Uniqueness : Diethylhexyl Butamido Triazone stands out due to its stability, broad-spectrum UV absorption, and compatibility with other sunscreen ingredients.

Remember, Diethylhexyl Butamido Triazone plays a crucial role in protecting our skin from harmful UV rays, making it an essential component in sunscreens and related products

Propiedades

Fórmula molecular |

C20H19N3O4 |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

3-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-12-8-9-14(10-13(12)2)23-19(25)15(11-21-20(23)26)18(24)22-16-6-4-5-7-17(16)27-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |

Clave InChI |

HUAUGGNWTYULTP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11283712.png)

![3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11283721.png)

![1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283730.png)

![5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11283736.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283738.png)

![2-(1-Azepanylcarbonyl)-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11283743.png)

![2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11283750.png)

![5-amino-N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283755.png)

![5-amino-N-(3,4-difluorophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283762.png)

![8-[4-(Tert-butyl)phenyl]-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B11283766.png)

![2-[4-(2-bromophenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B11283779.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11283781.png)

![N,N-dimethyl-4-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B11283783.png)